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molecular formula C8H6Cl2O2 B165664 Methyl 3,5-dichlorobenzoate CAS No. 2905-67-1

Methyl 3,5-dichlorobenzoate

Cat. No. B165664
M. Wt: 205.03 g/mol
InChI Key: BTEVDFJXGLQUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08178546B2

Procedure details

Methyl 3,5-dichlorobenzoate (2-D) (1.07 g, 5.0 mmol) was suspended in a vigorously stirring solution of methylamine (40%/H2O, 5.0 mL). After heating gently for 10 min, the mixture was stirred at room temperature for 18 h. The mixture was extracted with methylene chloride and the extract dried (MgSO4) to provide 3,5-dichloro-N-methylbenzamide (2-E).
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([Cl:12])[CH:11]=1)[C:5](OC)=[O:6].[CH3:13][NH2:14]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([Cl:12])[CH:11]=1)[C:5]([NH:14][CH3:13])=[O:6]

Inputs

Step One
Name
Quantity
1.07 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OC)C=C(C1)Cl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating gently for 10 min
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract dried (MgSO4)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C=C(C(=O)NC)C=C(C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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